Cas no 17958-43-9 ((+)-amabiline)

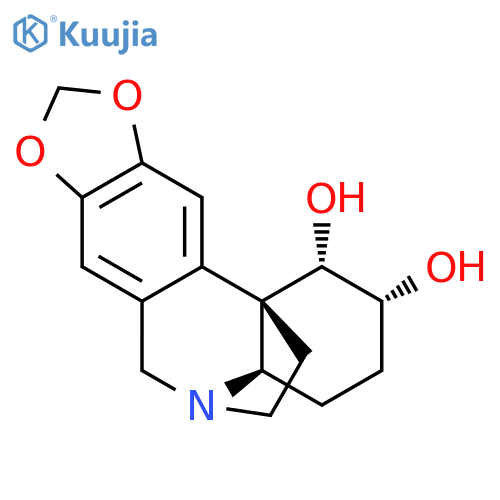

(+)-amabiline structure

商品名:(+)-amabiline

CAS番号:17958-43-9

MF:C15H25NO4

メガワット:283.363304853439

CID:2007037

(+)-amabiline 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-((S)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl-2,3-dihydroxy-2-isopropylbutanoate

- (2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((S)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethylester)

- (2S,3S)-2,3-dihydroxy-2-isopropyl-butyric acid-((S)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethyl ester)

- Amabilen

- Amabilin

- Lupinin

- supinine

- (+)-Amabiline

- (2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic acid [(5S)-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl ester

- Amabiline

- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7A-tetrahydro-1H-pyrrolidizin-7-yl)methyl ester

- (+)-amabiline

-

じっけんとくせい

- 色と性状: Powder

(+)-amabiline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A575970-0.5mg |

(+)-Amabiline |

17958-43-9 | 0.5mg |

$ 300.00 | 2022-06-08 | ||

| TRC | A575970-5mg |

(+)-Amabiline |

17958-43-9 | 5mg |

$ 3255.00 | 2023-04-19 | ||

| TRC | A575970-10mg |

(+)-Amabiline |

17958-43-9 | 10mg |

$ 6332.00 | 2023-04-19 | ||

| TRC | A575970-50mg |

(+)-Amabiline |

17958-43-9 | 50mg |

$ 25000.00 | 2023-09-09 | ||

| TRC | A575970-2.5mg |

(+)-Amabiline |

17958-43-9 | 2.5mg |

$ 1700.00 | 2023-04-19 | ||

| TRC | A575970-.5mg |

(+)-Amabiline |

17958-43-9 | .5mg |

$ 362.00 | 2023-04-19 |

(+)-amabiline 関連文献

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

-

Joerg H. Schrittwieser,Verena Resch RSC Adv. 2013 3 17602

-

Christopher J. Huck,Yaroslav D. Boyko,David Sarlah Nat. Prod. Rep. 2022 39 2231

-

J. R. Lewis Nat. Prod. Rep. 1995 12 339

17958-43-9 ((+)-amabiline) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2230780-65-9(IL-17A antagonist 3)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬